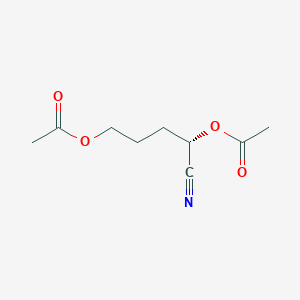![molecular formula C15H15N3O2 B12535180 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- CAS No. 655247-77-1](/img/structure/B12535180.png)
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- is an organic compound belonging to the class of n-alkylindoles. These compounds contain an indole moiety that carries an alkyl chain at the 1-position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- involves several steps. One common method includes the reaction of indole derivatives with maleimide derivatives under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 3-[1-(3-aminopropyl)-1H-indol-3-yl]- can be compared with other n-alkylindoles and maleimide derivatives. Similar compounds include:
Maleimide: A simpler structure with similar reactivity.
N-alkylindoles: Compounds with varying alkyl chain lengths and substitutions.
Bisindolylmaleimide VIII: Another compound in the same class with different substituents
Propiedades
Número CAS |
655247-77-1 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
3-[1-(3-aminopropyl)indol-3-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H15N3O2/c16-6-3-7-18-9-12(10-4-1-2-5-13(10)18)11-8-14(19)17-15(11)20/h1-2,4-5,8-9H,3,6-7,16H2,(H,17,19,20) |
Clave InChI |
UTLDXEFFHOVUDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCCN)C3=CC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


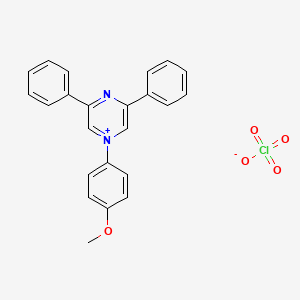
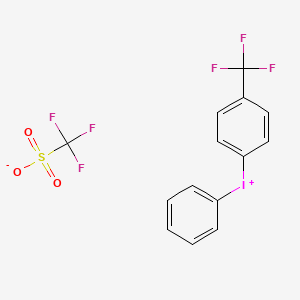
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
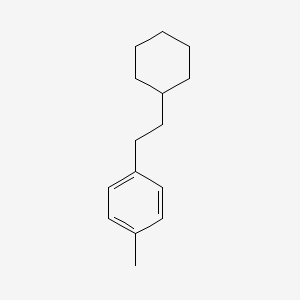
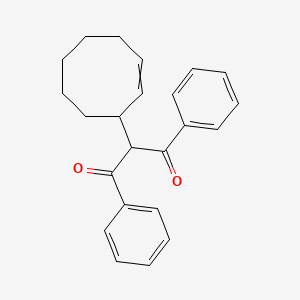
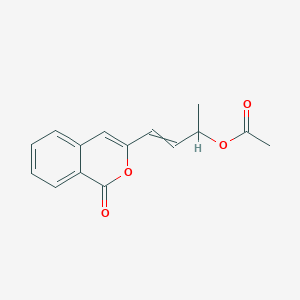
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
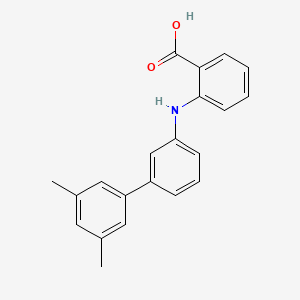
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
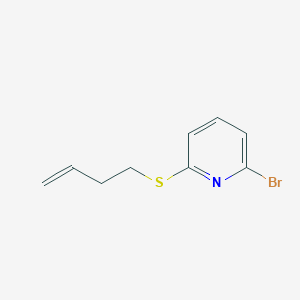
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
